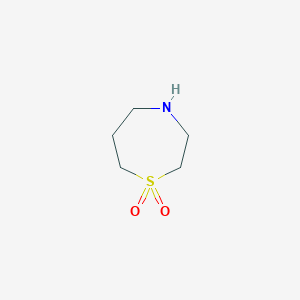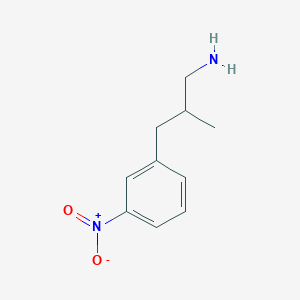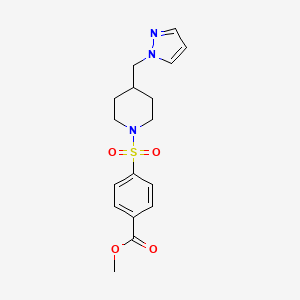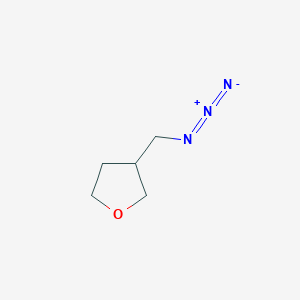
4-Bromo-2-chloro-3,5-difluoro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-3,5-difluoro-phenol is a useful research compound. Its molecular formula is C6H2BrClF2O and its molecular weight is 243.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Wang et al. (2008) on the synthesis and crystal structure of a Schiff base compound derived from bromo-chloro-salicylaldehyde and methylpyridine highlights the compound's antibacterial activities. This research demonstrates the potential of bromo-chloro-difluoro-phenol derivatives in synthesizing compounds with biological applications (Wang, Nong, Sht, & Qi, 2008).
- Chumakov et al. (2008) discussed the crystal structures of copper(II) and nickel(II) complexes with a ligand closely related to 4-bromo-2-chloro-3,5-difluoro-phenol, indicating the compound's utility in forming coordination complexes with potential catalytic or material applications (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).
Applications in Polymer Science
- Gray and Kelly (1981) investigated the introduction of substituents like fluoro, chloro, bromo, and cyano into phenolic moieties for producing low melting esters with large nematic ranges, showcasing the versatility of halogenated phenols in synthesizing materials with significant electrooptical properties (Gray & Kelly, 1981).
Environmental Chemistry and Hazard Analysis
- Xiang et al. (2020) explored the transformation of bromophenols through aqueous chlorination, identifying reaction mechanisms and products. This study sheds light on the environmental fate of compounds like this compound during water treatment processes, contributing to our understanding of halogenated disinfection byproducts (Xiang, Chang, Qu, Albasher, Wang, Zhou, & Sun, 2020).
Mechanism of Action
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Phenolic compounds are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that phenolic compounds can influence a variety of biochemical pathways due to their ability to donate hydrogen bonds and form complexes with proteins .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their lipophilicity, degree of ionization, and the presence of transporters in the body .
Result of Action
It’s known that phenolic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-bromo-2-chloro-3,5-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKVOQCNKPBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)


![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)
